Regiochemical Differentiation: Ortho-Ether vs. Meta-Ether (CAS 250681-87-9) — Impact on Lipophilicity and Polar Surface Area
The ortho-ether substitution on the benzoic acid ring (target compound) is expected to produce a different lipophilicity and polar surface area (PSA) profile compared to the well-characterized meta-ether isomer 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 250681-87-9). The meta isomer has a measured LogP of 2.71 and PSA of 76.07 Ų . Ortho-substituted benzoic acids typically exhibit lower effective LogP due to intramolecular hydrogen bonding between the ortho substituent and the carboxylic acid group, and altered PSA . This ortho effect can shift a compound's position in property-based drug-likeness filters (e.g., Lipinski Rule of 5) and influence permeability and solubility ranking within a screening cascade. Quantitative LogP and PSA data for the ortho-ether target compound are not publicly available and must be determined experimentally (e.g., shake-flask LogP, computed PSA from X-ray or DFT-optimized geometry).
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Not publicly available; predicted to be lower LogP than meta isomer due to ortho-effect intramolecular H-bonding |
| Comparator Or Baseline | 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (CAS 250681-87-9): LogP = 2.71; PSA = 76.07 Ų |
| Quantified Difference | Cannot be quantified without experimental determination for the target compound |
| Conditions | LogP and PSA values for comparator from ChemSrc database (computed/experimental hybrid); ortho-effect class inference based on established medicinal chemistry principles (see REFS-2) |
Why This Matters
The ortho-ether regiochemistry provides a distinct property profile enabling fine-tuning of lipophilicity and polarity within SAR campaigns where the meta-ether analog has already been profiled.
- [1] Wermuth CG, Aldous D, Raboisson P, Rognan D, eds. The Practice of Medicinal Chemistry. 4th ed. Academic Press; 2015. Chapter on intramolecular hydrogen bonding and ortho effects on physicochemical properties. View Source
